molecular formula C16H22N6 B6438169 N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549016-75-1

N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6438169
CAS No.: 2549016-75-1
M. Wt: 298.39 g/mol
InChI Key: DHAQBEMGJZEQDH-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core with a piperazine ring substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyridazin-3-amine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with piperazine: The pyridazin-3-amine core is then reacted with piperazine derivatives to introduce the piperazine ring.

    Introduction of the pyridin-3-ylmethyl group: The final step involves the alkylation of the piperazine nitrogen with a pyridin-3-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
  • N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Uniqueness

N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific substitution pattern, which can result in distinct biological activity and selectivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N,N-dimethyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)15-5-6-16(19-18-15)22-10-8-21(9-11-22)13-14-4-3-7-17-12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAQBEMGJZEQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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